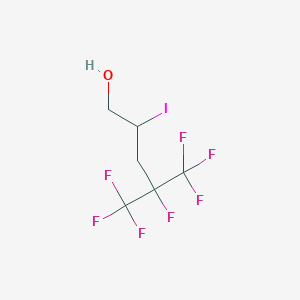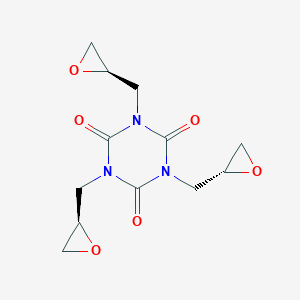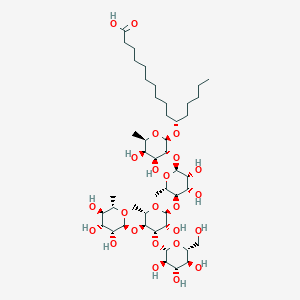
Mammoside J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mammoside J is a natural compound that is derived from the roots of the traditional Chinese medicinal plant, Anemarrhena asphodeloides. This compound has been found to possess numerous medicinal properties and has attracted the attention of researchers all over the world.
Mécanisme D'action
The mechanism of action of Mammoside J is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Mammoside J has been found to have numerous biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic mice. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Mammoside J has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Mammoside J in lab experiments is that it is a natural compound and is therefore less toxic than synthetic compounds. It is also readily available and can be synthesized using a simple and efficient method. However, one of the limitations of using Mammoside J in lab experiments is that its mechanism of action is not yet fully understood. Further research is needed to fully understand the compound's effects.
Orientations Futures
There are numerous future directions for research on Mammoside J. One potential area of research is its potential use as a treatment for diabetes. Another area of research is its potential use as a treatment for liver and kidney diseases. Further research is also needed to fully understand the compound's mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, Mammoside J is a natural compound that has numerous potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has also been shown to have a protective effect on the liver and kidneys. Mammoside J has numerous advantages for lab experiments, including its natural origin and simple synthesis method. However, further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
Mammoside J can be synthesized using a simple and efficient method. The first step involves the extraction of the root of Anemarrhena asphodeloides using ethanol. The extract is then subjected to column chromatography to obtain the pure compound. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Mammoside J has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has also been shown to have a protective effect on the liver and kidneys. Mammoside J has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
120583-62-2 |
|---|---|
Nom du produit |
Mammoside J |
Formule moléculaire |
C46H82O24 |
Poids moléculaire |
1019.1 g/mol |
Nom IUPAC |
(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid |
InChI |
InChI=1S/C46H82O24/c1-6-7-13-16-24(17-14-11-9-8-10-12-15-18-26(48)49)65-46-41(32(55)28(51)21(3)62-46)70-43-36(59)33(56)38(22(4)63-43)67-45-37(60)40(69-44-35(58)31(54)29(52)25(19-47)66-44)39(23(5)64-45)68-42-34(57)30(53)27(50)20(2)61-42/h20-25,27-47,50-60H,6-19H2,1-5H3,(H,48,49)/t20-,21+,22-,23-,24-,25+,27-,28-,29+,30+,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
Clé InChI |
RMSDLBJXDTYRAX-SRWHAWSISA-N |
SMILES isomérique |
CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
SMILES canonique |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



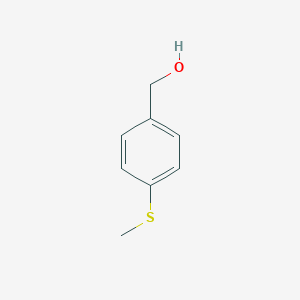
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)

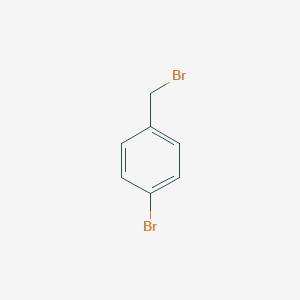
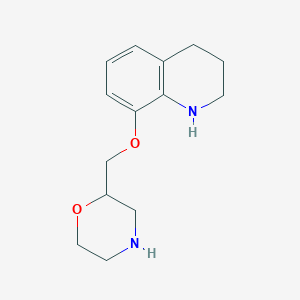
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
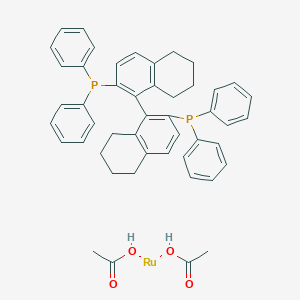
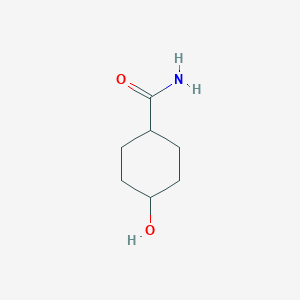
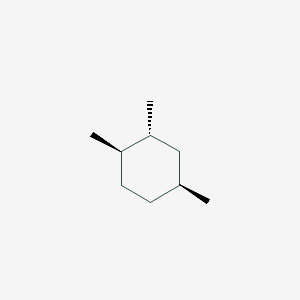
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
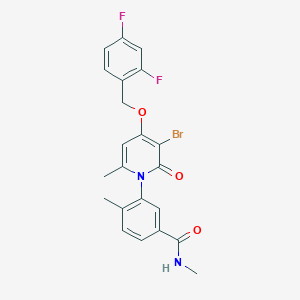
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
